5-Bromo-2-(oxetan-3-YL)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(oxetan-3-yl)pyridine: is a chemical compound with the molecular formula C8H8BrNO. It is a pyridine derivative where a bromine atom is substituted at the 5th position and an oxetane ring is attached at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(oxetan-3-yl)pyridine typically involves the bromination of 2-(oxetan-3-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(oxetan-3-yl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura and Heck cross-coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or ethanol under reflux conditions.
Major Products:
- Substitution reactions yield derivatives like 2-(oxetan-3-yl)pyridine-5-amine, 2-(oxetan-3-yl)pyridine-5-thiol, etc.
- Cross-coupling reactions produce various aryl or vinyl-substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-(oxetan-3-yl)pyridine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds and natural product analogs .
Biology and Medicine: Its unique structure allows for the exploration of novel drug candidates targeting various biological pathways .
Industry: In the material science industry, this compound can be used in the synthesis of advanced materials with specific electronic or optical properties .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(oxetan-3-yl)pyridine in biological systems is not fully elucidated. its structure suggests it could interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. The oxetane ring may enhance the compound’s stability and bioavailability by influencing its physicochemical properties .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-5-(oxetan-3-yl)pyridine
- 5-Bromo-2-(oxetan-3-yloxy)pyridine
- 2,3-Diamino-5-bromopyridine
Comparison: 5-Bromo-2-(oxetan-3-yl)pyridine is unique due to the presence of both a bromine atom and an oxetane ring, which confer distinct reactivity and stability. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various scientific fields .
Eigenschaften
Molekularformel |
C8H8BrNO |
---|---|
Molekulargewicht |
214.06 g/mol |
IUPAC-Name |
5-bromo-2-(oxetan-3-yl)pyridine |
InChI |
InChI=1S/C8H8BrNO/c9-7-1-2-8(10-3-7)6-4-11-5-6/h1-3,6H,4-5H2 |
InChI-Schlüssel |
SQJRYUXDOHOIPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.